N-phenyl hydroxylamine hydrochloride

Catalog No.
S646712
CAS No.
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-phenyl hydroxylamine hydrochloride

Product Name

N-phenyl hydroxylamine hydrochloride

IUPAC Name

N-phenylhydroxylamine;hydrochloride

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H7NO.ClH/c8-7-6-4-2-1-3-5-6;/h1-5,7-8H;1H

InChI Key

GRMAAWAXJPMSLR-UHFFFAOYSA-N

Synonyms

hydroxylaminobenzene, phenylhydroxylamine, phenylhydroxylamine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)NO.Cl

N-phenyl hydroxylamine hydrochloride is an organic compound with the molecular formula C6H8ClNO\text{C}_6\text{H}_8\text{ClNO} and a molecular weight of approximately 163.59 g/mol. It appears as a white to beige crystalline solid, typically with a melting point ranging from 83 to 84 °C. This compound is a derivative of phenylhydroxylamine, where one of the hydrogen atoms in the amine group is substituted by a hydroxyl group, making it an N-substituted amine . N-phenyl hydroxylamine hydrochloride is known for its reactivity and potential applications in various

  • Reduction Reactions: It can be derived from nitrobenzene through reduction, often using zinc in acidic conditions or via transfer hydrogenation using hydrazine over a catalyst .
  • Rearrangement: In the presence of strong acids, N-phenyl hydroxylamine can undergo rearrangement to form 4-aminophenol, a reaction known as the Bamberger rearrangement .
  • Condensation Reactions: This compound reacts with aldehydes to form nitrones. For example, condensation with benzaldehyde yields diphenylnitrone .
  • Oxidation: Oxidative reactions can convert N-phenyl hydroxylamine into nitrosobenzene when treated with oxidizing agents like dichromate .

N-phenyl hydroxylamine hydrochloride exhibits notable biological activities. It has been studied for its potential genotoxic effects, particularly concerning its metabolites and their relationship to carcinogenicity in animal models . The compound's ability to form reactive intermediates may also play a role in various biological pathways, including those related to oxidative stress and cellular signaling.

The synthesis of N-phenyl hydroxylamine hydrochloride can be achieved through several methods:

  • Reduction of Nitrobenzene: Nitrobenzene can be reduced using zinc powder in the presence of ammonium chloride, yielding N-phenyl hydroxylamine as an intermediate.
  • Transfer Hydrogenation: This method involves using hydrazine as a hydrogen source over a rhodium catalyst to convert nitrobenzene into N-phenyl hydroxylamine .
  • Direct Hydroxylation: Another synthetic route involves direct hydroxylation of aniline derivatives under specific conditions.

N-phenyl hydroxylamine hydrochloride serves multiple purposes across various fields:

  • Chemical Synthesis: It acts as an important building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is utilized in analytical chemistry for detecting and quantifying nitro compounds due to its reactivity with nitro groups.
  • Biochemical Research: Its biological properties make it useful for studying mechanisms of toxicity and mutagenicity related to aromatic amines.

Studies have shown that N-phenyl hydroxylamine interacts with various biological molecules, potentially leading to oxidative stress and DNA damage. Its metabolites have been implicated in genotoxicity, which raises concerns regarding its safety in biological systems . Research continues into understanding these interactions more thoroughly, especially regarding their implications for human health.

N-phenyl hydroxylamine hydrochloride shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
AnilineC6H7N\text{C}_6\text{H}_7\text{N}Basic amine; no hydroxyl group; used in dye synthesis.
HydroxylamineNH2OH\text{NH}_2\text{OH}Simple structure; lacks phenyl group; used as a reducing agent.
PhenolC6H6O\text{C}_6\text{H}_6\text{O}Aromatic compound; lacks amine functionality; used in plastics.
4-AminophenolC6H7N\text{C}_6\text{H}_7\text{N}Derived from N-phenyl hydroxylamine; used in analgesics.

N-phenyl hydroxylamine hydrochloride is unique due to its specific combination of amine and hydroxyl functionalities attached to an aromatic ring, which contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

N-phenyl hydroxylamine hydrochloride undergoes extensive acid-catalyzed degradation through multiple competing pathways that exhibit complex kinetic behavior. The degradation mechanism is fundamentally dependent on solution pH, buffer composition, and oxygen availability [1] [2] [3].

Under physiological pH conditions ranging from 6.8 to 7.4 in phosphate buffer systems, N-phenyl hydroxylamine degrades via an oxygen-dependent pathway to yield nitrosobenzene, nitrobenzene, and azoxybenzene as primary products [1] [2]. The kinetic expression governing this degradation follows the relationship:

$$ k{obs} = (kB BT + k{ox})[O_2] $$

where $$kB$$ represents the buffer-catalyzed rate constant, $$BT$$ is the total buffer concentration, and $$k_{ox}$$ is the buffer-independent oxidation rate constant [1] [2].

The degradation exhibits both general acid and general base catalysis characteristics, with the rate being directly proportional to buffer concentration. Experimental studies demonstrate that nitrobenzene formation occurs with first-order kinetics, displaying no lag phase, and the observed rate constant for nitrobenzene appearance constitutes 92-98% of the rate constant for N-phenyl hydroxylamine disappearance [1] [2]. This observation strongly suggests direct formation of nitrobenzene from the parent compound rather than through nitrosobenzene intermediates.

At more acidic conditions with pH values less than or equal to 5.8 in cacodylate buffer systems, the degradation pathway expands to include para-nitrosophenol formation in addition to the previously mentioned products [1] [2]. The appearance of para-nitrosophenol follows apparent first-order kinetics with an observed rate constant representing 80-100% of the N-phenyl hydroxylamine loss rate, indicating direct formation from the substrate.

pH RangeBuffer SystemPrimary ProductsRate Characteristics
6.8-7.4PhosphateNitrosobenzene, nitrobenzene, azoxybenzenekobs = (kBBT + kox)[O2]
≤ 5.8CacodylatePara-nitrosophenol + above productsFirst-order kinetics
VariableGeneralpH-dependent product distributionBuffer concentration dependent

The oxygen dependency of these reactions was confirmed through 18O-labeling experiments, which revealed that oxygen incorporation occurs through direct interaction with molecular oxygen rather than through hydrogen peroxide or superoxide intermediates [1] [2]. The proposed mechanism involves formation of a reactive oxygenated intermediate that subsequently undergoes elimination reactions to yield the observed products.

Bamberger Rearrangement Dynamics

The Bamberger rearrangement of N-phenyl hydroxylamine hydrochloride represents one of the most thoroughly studied acid-catalyzed molecular rearrangements, proceeding through a complex mechanistic pathway that has been elucidated through both experimental kinetic studies and computational investigations [4] [5] [6] [7].

Experimental kinetic studies demonstrate that the rearrangement follows an SN1 mechanism with pseudo-first-order kinetics [5] [6]. The rate-determining step involves elimination of water from the O-protonated arylhydroxylamine species (ArNHO+H2), which exists in equilibrium with the N-protonated form (ArN+H2OH) [5] [6]. The experimental activation energy for this rearrangement has been determined to be 24.8 kcal/mol [4] [7].

Recent density functional theory calculations have provided unprecedented insight into the mechanistic details of this rearrangement [4] [7]. The computational studies reveal that the traditionally proposed nitrenium ion intermediate (C6H5-NH+) is not kinetically accessible due to the high nucleophilicity of surrounding water clusters, which immediately quench any transient nitrenium species [4] [7].

Instead, the calculations support a mechanism involving diprotonated intermediates. The monoprotonated system Ph-N(OH)H + H3O+(H2O)n exhibits calculated activation energies of 38.59-43.13 kcal/mol, significantly higher than experimental values [4] [7]. However, the diprotonated system Ph-N(OH)H + (H3O+)2(H2O)13 yields a calculated activation energy of 26.25 kcal/mol, in excellent agreement with the experimental value of 24.8 kcal/mol [4] [7].

The computational mechanism involves an aniline dication-like transition state that accounts for the exclusive para-selectivity observed in sulfuric acid media [4] [7]. The constrained hydrogen-bond network in the diprotonated system sterically prevents access to the ortho position while facilitating attack at the para position through a [8] -OH shift mechanism.

System TypeActivation Energy (kcal/mol)MechanismSelectivity
Experimental24.8SN1, water elimination rate-determiningPara-exclusive in H2SO4
Monoprotonated (DFT)38.59-43.13Proton transfer via water clustersUnfavorable kinetically
Diprotonated (DFT)26.25Aniline dication-like transition statePara-selective
With Cl- nucleophile28.52-29.57Less constrained trans substitutionBoth ortho and para

The Hammett correlation for this rearrangement exhibits a ρ value of -3.19, indicating significant positive charge development in the transition state, consistent with the proposed cationic mechanism [5] [6]. Additionally, the positive entropy of activation (ΔS‡) values support the unimolecular nature of the rate-determining step [5] [6].

Oxidative Transformation to Nitroso/Nitro Derivatives

N-phenyl hydroxylamine hydrochloride undergoes diverse oxidative transformations leading to nitroso and nitro derivatives through multiple mechanistic pathways depending on the oxidizing conditions employed [1] [2] [10] [11] [12].

The primary oxidative pathway in aqueous aerobic conditions involves molecular oxygen as the terminal oxidant [1] [2]. This transformation is pH-dependent and subject to both general acid and general base catalysis. The reaction proceeds through formation of a common oxygenated intermediate generated from N-phenyl hydroxylamine and O2, which subsequently fragments to yield nitrosobenzene, nitrobenzene, and para-nitrosophenol depending on solution conditions [1] [2].

Under physiological pH conditions (6.8-7.4), the oxidation primarily yields nitrosobenzene and nitrobenzene through direct oxygen incorporation [1] [2]. The absence of 18O incorporation when reactions are conducted in H218O confirms that the oxygen in the products derives from molecular oxygen rather than solvent water [1] [2]. The proposed mechanism involves electrophilic attack of oxygen at the nitrogen center followed by rearrangement and elimination processes.

Alternative oxidative pathways involve one-electron transfer mechanisms when conducted with suitable electron acceptors [11] [12]. Studies with 1,1-diphenyl-2-picrylhydrazyl (DPPH) as an oxidant reveal that N-phenyl hydroxylamine undergoes two sequential one-electron oxidations according to the stoichiometry:

$$ \text{PhNHOH} + 2\text{DPPH}^{\bullet} \rightarrow \text{PhNO} + 2\text{DPPH-H} $$

The reaction exhibits second-order kinetics, first-order in both hydroxylamine and DPPH concentrations [12]. The mechanism involves initial one-electron transfer from the nitrogen lone pair followed by proton transfer from the hydroxyl group, generating the corresponding nitroxide radical as an intermediate [12].

Metal-catalyzed oxidations provide additional pathways to nitroso derivatives [13]. Iron(II) and iron(III) complexes stabilized by ethylenediaminetetra-acetic acid catalyze the decomposition of N-phenyl hydroxylamine through one-electron transfer sequences [13]. The catalytic cycle involves rapid equilibria between nitrosobenzene, hydroxylamine, and nitroxide radical species, with the slower dimerization of nitroxide radicals to azoxybenzene controlling the overall reaction rate [13].

OxidantProductsMechanismRate Law
O2 (aerobic aqueous)Nitrosobenzene, nitrobenzeneDirect oxygen incorporationFirst-order, pH-dependent
DPPH radicalNitroso compoundsOne-electron transferSecond-order
Fe(II)/Fe(III)-EDTAAzoxybenzene, nitroxide radicalsCatalytic electron transferPseudo-first-order
Lead tetraacetateNitrosobenzeneDirect oxidationDirect oxidation

The oxidative transformation exhibits notable temperature dependence, with higher temperatures favoring complete oxidation to nitro derivatives while lower temperatures preferentially yield nitroso compounds [14] [15]. This temperature-dependent selectivity suggests different activation barriers for the sequential oxidation steps, allowing kinetic control of product distribution through appropriate choice of reaction conditions.

Nucleophilic Substitution Patterns in Buffered Media

The nucleophilic substitution behavior of N-phenyl hydroxylamine hydrochloride in buffered media exhibits remarkable regioselectivity patterns that depend critically on the nature of the nucleophile, solution pH, and ionic strength [4] [7] [16] [17].

In aqueous sulfuric acid media with water as the nucleophile, the Bamberger rearrangement proceeds with exclusive para-selectivity to yield 4-aminophenol [4] [18] [7]. This extraordinary regioselectivity arises from the constrained hydrogen-bond network in the diprotonated system, which sterically prevents nucleophilic attack at the ortho position while facilitating para attack through a concerted [8] -hydroxyl shift mechanism [4] [7].

The computational analysis reveals that the ortho-attack pathway ( [8] [19]-shift) requires an activation energy of 32.20 kcal/mol compared to 26.25 kcal/mol for the para-attack pathway in the diprotonated system [4] [7]. This 6 kcal/mol difference in activation energy corresponds to a selectivity ratio exceeding 104:1 in favor of para attack at typical reaction temperatures.

When chloride ion serves as the nucleophile in hydrochloric acid media, the selectivity pattern changes dramatically [4] [18] [7]. Under these conditions, both 2-chloroaniline and 4-chloroaniline are formed in comparable amounts, reflecting the loss of the hydrogen-bond constraint that enforces para-selectivity with water [4] [7]. The calculated activation energies for ortho and para chloride attack are 29.57 and 28.52 kcal/mol respectively, representing a difference of only 1 kcal/mol and corresponding to minimal selectivity [4] [7].

Buffer composition exerts profound influence on the substitution patterns through its effect on solution pH and ionic strength [16] [20]. In phosphate buffer systems, the reaction exhibits general base catalysis with the hydroxide ion facilitating nucleophilic attack through deprotonation of water molecules in the coordination sphere [1] [2]. The rate enhancement follows the relationship:

$$ k{observed} = k0 + k{OH}[\text{OH}^-] + k{buffer}[\text{buffer}] $$

where the buffer term accounts for general base catalysis by phosphate species [1] [2].

NucleophileMediaProductsSelectivityMechanism
H2OH2SO4 (aq)4-aminophenolExclusive paraConstrained H-bond network
Cl-HCl (aq)2- and 4-chloroanilineBoth positionsLess constrained transition state
OH-Basic bufferVarious phenolspH-dependentGeneral base catalysis
RNH2Variouso-aminodiphenylaminesOrtho-selectiveDirect nucleophilic attack

The ionic strength effects become particularly pronounced in buffered systems containing multiple electrolytes [16]. High ionic strength conditions favor intermolecular pathways over intramolecular rearrangements, leading to altered product distributions. The salt effects follow the Debye-Hückel limiting law at low ionic strengths but deviate significantly at higher concentrations due to specific ion-pairing interactions [21].

Temperature dependence of the substitution patterns reveals different activation barriers for competing pathways [15]. Lower temperatures favor kinetically controlled products, while higher temperatures allow thermodynamic control to predominate. This temperature dependence enables synthetic control over product selectivity through appropriate choice of reaction conditions.

Dates

Last modified: 07-20-2023

Explore Compound Types